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Compound of Interest

2-Chloro-6-methoxy-3-
Compound Name:

methylquinoxaline
CAS No.: 1218765-14-0
Cat. No.: B1463826

Get Quote

\ J

An In-Depth Technical Guide to 2-Chloro-6-methoxy-3-methylquinoxaline for Advanced
Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-3-
methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and
materials science. We will delve into its core chemical structure, validated synthesis and
purification protocols, in-depth spectroscopic characterization, chemical reactivity, and its
emerging applications in drug development. This document is intended for researchers,
chemists, and drug development professionals, offering field-proven insights and
methodologies to effectively utilize this versatile chemical scaffold.

Core Chemical Identity and Physicochemical
Properties
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2-Chloro-6-methoxy-3-methylquinoxaline is defined by a fused quinoxaline ring system,
which is a cornerstone in the design of various biologically active molecules.[1] The strategic
placement of a chloro group at the 2-position, a methyl group at the 3-position, and a methoxy
group at the 6-position provides a unique combination of steric and electronic properties,
making it a valuable intermediate for synthetic diversification.[2]

2-Chloro-6-methoxy-3-methylquinoxaline

Click to download full resolution via product page
Caption: Chemical Structure of 2-Chloro-6-methoxy-3-methylquinoxaline.

Table 1: Key Chemical Identifiers and Properties

Property Value Reference

2-Chloro-6-methoxy-3-
IUPAC Name ) ) [2]
methylquinoxaline

CAS Number 1218765-14-0 [2][3]1[4]
Molecular Formula C10HoCIN20 [2]
Molecular Weight 208.64 g/mol [2]

ZJPLJTSILZVYJC-
InChl Key [2]
UHFFFAOYSA-N

Synthesis and Purification Protocols

The synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline is typically achieved through a
multi-step process that leverages established heterocyclic chemistry principles. The most
common and reliable route involves the cyclocondensation of a substituted o-
phenylenediamine followed by chlorination of the resulting quinoxalinone intermediate.
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Expertise-Driven Rationale

The choice of phosphorus oxychloride (POCIs) as the chlorinating agent is deliberate. It is a
powerful and effective reagent for converting hydroxyl groups on electron-deficient heterocyclic
rings, such as quinoxalinones, into chlorides.[2] This conversion is critical as it transforms a
relatively unreactive hydroxyl group into a reactive leaving group (chloride), thereby unlocking
the molecule's potential for further derivatization.

Starting Materials:
4-methoxy-o-phenylenediamine
+ a-keto acid derivative

i

Cyclocondensation
(Reflux in Ethanol)

Intermediate:
6-methoxy-3-methylquinoxalin-2-ol

Chlorination
(Reflux in POCIs)

Figure 2: General Synthesis and Purification Workflow.

Crude Product:
2-Chloro-6-methoxy-3-methylquinoxaline

Final Product:

Pure 2-Chloro-6-methoxy-3-methylquinoxaline
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Caption: General Synthesis and Purification Workflow.

Protocol 2.1: Synthesis via Chlorination of
Quinoxalinone

This protocol is adapted from standard procedures for analogous quinoxaline derivatives.[2][5]
o Step A: Synthesis of 6-methoxy-3-methylquinoxalin-2-ol.
o In around-bottom flask, dissolve 4-methoxy-benzene-1,2-diamine in ethanol.

o Add an equimolar amount of pyruvic aldehyde (or a suitable precursor like ethyl pyruvate)
to the solution.

o Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress via Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and concentrate it under
reduced pressure.

o The resulting solid can be purified by recrystallization from ethanol to yield the
guinoxalinone intermediate.

o Step B: Chlorination.

o Carefully add the dried 6-methoxy-3-methylquinoxalin-2-ol to an excess of phosphorus
oxychloride (POCIs3) in a flask equipped with a reflux condenser.

o Heat the mixture to reflux for approximately 90 minutes.[2] The reaction should be
performed in a well-ventilated fume hood due to the corrosive nature of POCls.

o After cooling, the excess POCIs is cautiously quenched by slowly pouring the reaction
mixture onto crushed ice.

o Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until the
product precipitates.
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o Collect the crude solid by vacuum filtration and wash thoroughly with water.

Protocol 2.2: Purification Methodologies

The purity of the final compound is paramount for subsequent applications. The choice
between recrystallization and column chromatography depends on the impurity profile.

o Recrystallization (First-Pass Purification):

o Solvent Selection: The ideal solvent is one in which the compound is highly soluble at
elevated temperatures but sparingly soluble at room or lower temperatures. Common
solvents to test include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.[6]

o Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the
solution to cool slowly to induce crystallization. Collect the pure crystals by vacuum
filtration and dry under vacuum.[6]

e Column Chromatography (High-Purity Isolation):
o Stationary Phase: Silica gel (60-120 mesh) is standard.[7]

o Mobile Phase (Eluent): An optimal solvent system is determined by TLC, aiming for an Rf
value of 0.2-0.3 for the product. A gradient of ethyl acetate in hexanes is a common
starting point.[6]

o Procedure: Pack the column with a slurry of silica gel in the eluent. Load the crude product
onto the column and elute with the chosen solvent system, collecting fractions and
combining those containing the pure product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern
spectroscopic techniques. The data presented below are based on established values for
quinoxaline scaffolds.[2]

Table 2: Summary of Spectroscopic Data for Structural Elucidation
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Technique Expected Observations

Methoxy Protons (OCHs): Singlet at 6 3.8-4.0
ppm. Methyl Protons (CHs): Singlet at 6 2.5-2.7
ppm. Aromatic Protons: Complex multiplets in
the & 7.0-8.5 ppm region.[2]

IH-NMR

Aromatic Carbons: Signals in the & 120-160
ppm range. Aliphatic Carbons: Methoxy carbon
at & ~55-60 ppm; Methyl carbon at & ~20-25

ppm.[2]

BC-NMR

C-CI Stretch: ~750-1040 cm~1. Quinoxaline Ring

IR (cm™—
( ) Vibrations: ~1600 cm~1.[2]

Molecular lon Peak ([M+H]*): Confirms the
HRMS molecular weight and elemental composition

with <2 ppm error.[2]

Chemical Reactivity and Synthetic Utility

The true synthetic value of 2-Chloro-6-methoxy-3-methylquinoxaline lies in the reactivity of
its C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring activates this
position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a

wide range of functional groups.

This reactivity is the cornerstone of its use in combinatorial chemistry and library synthesis for
drug discovery.[1] By reacting it with various nucleophiles, a diverse array of derivatives can be
generated and screened for biological activity.
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Figure 3: Reactivity in Nucleophilic Aromatic Substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Chemical structure of 2-Chloro-6-methoxy-3-
methylquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1463826/docs#chemical-structure-of-2-chloro-6-
methoxy-3-methylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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